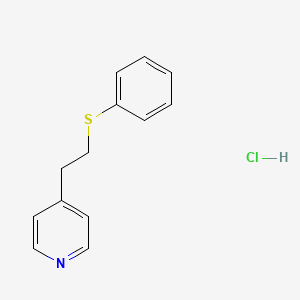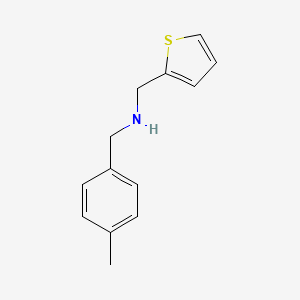
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
The synthesis of 1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves the reaction of 4-methylbenzylamine with thiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any functional groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine can be compared to other compounds with similar structures, such as:
1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine: This compound features a pyridine ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-(4-methylphenyl)-N-(furan-2-ylmethyl)methanamine:
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which can impart distinct properties and functionalities.
Propiedades
Fórmula molecular |
C13H15NS |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H15NS/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h2-8,14H,9-10H2,1H3 |
Clave InChI |
JZGWNZOPMPEKGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)
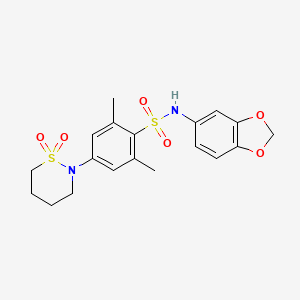
![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
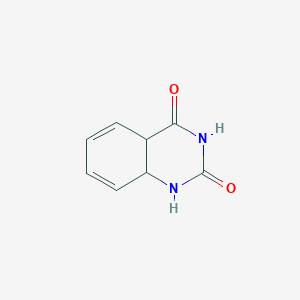
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
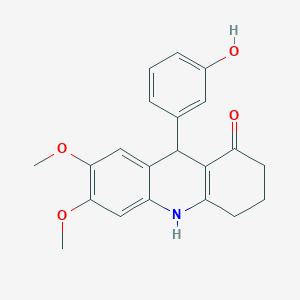
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12485699.png)
